molecular formula C16H14Cl2O4 B1212000 methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate CAS No. 71283-65-3

methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate

Cat. No.: B1212000
CAS No.: 71283-65-3
M. Wt: 341.2 g/mol
InChI Key: BACHBFVBHLGWSL-SNVBAGLBSA-N
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Description

Methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound’s structure includes a propanoate ester linked to a dichlorophenoxy group, which is known for its herbicidal properties.

Scientific Research Applications

Methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its effects on plant physiology and herbicidal activity.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new herbicidal formulations and agricultural chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate typically involves the esterification of (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions may target the ester group, converting it to the corresponding alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The herbicidal activity of methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate is primarily due to its ability to mimic natural plant hormones called auxins. By disrupting the normal growth processes, the compound causes uncontrolled growth and eventually the death of the target weeds. The molecular targets include auxin receptors and related signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure.

    Methyl 2,4-dichlorophenoxyacetate: Another ester derivative with comparable herbicidal properties.

    2,4-Dichlorophenoxybutyric acid: A related compound with a longer carbon chain.

Uniqueness

Methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate is unique due to its specific ester linkage and the presence of two phenoxy groups, which may confer distinct herbicidal properties and selectivity compared to other similar compounds.

Properties

IUPAC Name

methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACHBFVBHLGWSL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221450
Record name Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71283-65-3
Record name Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(4-(2,4-dichlorophenoxy)phenoxy)-, methyl ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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